An In-Depth Technical Guide to the Structural Elucidation of 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid
An In-Depth Technical Guide to the Structural Elucidation of 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid
Foreword: A Strategic Approach to Molecular Structure Determination
The definitive identification of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 6-(4H-1,2,4-triazol-4-yl)nicotinic acid. Our approach is not a mere recitation of analytical techniques, but a strategic workflow designed to yield unambiguous structural confirmation. Each step is rationalized, providing the "why" behind the "how," ensuring a self-validating and scientifically rigorous process. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern analytical methodologies in structural chemistry.
Foundational Analysis: Elemental Composition and Molecular Mass
Before delving into complex spectroscopic techniques, it is imperative to establish the fundamental properties of the molecule: its elemental composition and precise molecular mass. This initial step provides a crucial cross-check for all subsequent spectroscopic data.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the gold standard for determining the elemental formula of a compound.[1] Unlike nominal mass spectrometry, HRMS provides mass-to-charge ratios with high accuracy, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.
Protocol for HRMS Analysis:
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the synthesized 6-(4H-1,2,4-triazol-4-yl)nicotinic acid in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument.[2]
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Data Analysis: Compare the experimentally determined monoisotopic mass to the theoretical mass calculated for the proposed elemental formula (C₈H₆N₄O₂). The expected mass should be within a narrow tolerance, typically less than 5 ppm.
Expected Data Summary:
| Ion | Theoretical m/z | Observed m/z (example) | Mass Error (ppm) |
| [M+H]⁺ | 191.0569 | 191.0567 | -1.0 |
| [M-H]⁻ | 189.0413 | 189.0415 | +1.1 |
Causality of Experimental Choice: ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the intact molecular ion.[1] HRMS provides the necessary precision to confirm the elemental formula, a critical first step in structural validation.
Unveiling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed to map out the carbon-hydrogen framework and the connectivity of the molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical, as protic solvents like D₂O can lead to the exchange of labile protons (e.g., the carboxylic acid proton).[4]
-
Instrumental Parameters: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns (multiplicity and coupling constants) of the observed signals.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and often appears as a broad signal due to hydrogen bonding.[5] |
| ~9.1 | doublet | 1H | H-2 (Pyridine) | The proton ortho to the pyridine nitrogen is typically the most downfield proton on the ring.[6] |
| ~8.8 | doublet | 1H | H-4 (Pyridine) | The proton para to the triazole substituent will be significantly downfield. |
| ~8.3 | dd | 1H | H-5 (Pyridine) | This proton will show coupling to both H-2 and H-4. |
| ~8.6 | singlet | 2H | H-3', H-5' (Triazole) | The two protons on the 1,2,4-triazole ring are chemically equivalent and will appear as a singlet. |
¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH, CH₂, and CH₃ groups.
Protocol for ¹³C NMR and DEPT Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumental Parameters: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.
-
Data Analysis: Correlate the ¹³C chemical shifts with the different carbon atoms in the proposed structure. The DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 spectrum will only show CH signals.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | DEPT-135 | DEPT-90 | Assignment | Rationale |
| ~165 | absent | absent | COOH | The carbonyl carbon of the carboxylic acid is typically found in this region.[7] |
| ~152 | absent | absent | C-6 (Pyridine) | The carbon atom attached to the triazole ring will be a quaternary carbon and significantly downfield. |
| ~150 | positive | positive | C-2 (Pyridine) | The carbon atom ortho to the pyridine nitrogen is deshielded. |
| ~145 | positive | positive | C-3', C-5' (Triazole) | The carbon atoms in the triazole ring are expected in this region. |
| ~140 | positive | positive | C-4 (Pyridine) | The carbon atom para to the triazole substituent. |
| ~125 | absent | absent | C-3 (Pyridine) | The carbon atom bearing the carboxylic acid group. |
| ~122 | positive | positive | C-5 (Pyridine) | The remaining pyridine carbon. |
2D NMR Spectroscopy (COSY, HSQC, HMBC): Connecting the Pieces
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is crucial for identifying connectivity across quaternary carbons and heteroatoms.
Experimental Workflow for Structural Elucidation using NMR:
Caption: Workflow for NMR-based structural elucidation.
Interpreting 2D NMR Data:
-
COSY: Expect to see correlations between the pyridine protons H-2, H-5, and H-4.
-
HSQC: Each proton signal from the pyridine and triazole rings will correlate to its corresponding carbon signal.
-
HMBC: Key correlations to look for include:
-
The pyridine protons showing correlations to the quaternary carbons of the pyridine ring.
-
The triazole protons showing correlations to the C-6 of the pyridine ring, confirming the point of attachment.
-
The pyridine protons showing correlations to the carboxylic acid carbon.
-
Vibrational Spectroscopy: Identifying Functional Groups
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]
Protocol for FT-IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in 6-(4H-1,2,4-triazol-4-yl)nicotinic acid.
Expected Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) | The broadness is due to strong intermolecular hydrogen bonding.[10] |
| ~3100 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on the pyridine and triazole rings.[11] |
| ~1700 | Strong | C=O stretch (carboxylic acid) | A strong, sharp absorption is characteristic of the carbonyl group. |
| 1600-1450 | Medium-Strong | C=C and C=N stretches (aromatic rings) | Multiple bands are expected in this region due to the vibrations of the pyridine and triazole rings.[12] |
| ~1300 | Medium | C-N stretch | A characteristic absorption for the C-N bond in the triazole ring.[12] |
Definitive Structural Confirmation: Single-Crystal X-ray Diffraction
While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[13]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is a common method. The goal is to obtain well-formed, single crystals of sufficient size and quality.[14]
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[15]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.[16]
Logical Relationship of Analytical Techniques:
Caption: Interdependence of analytical techniques.
Fragmentation Analysis: Mass Spectrometry (MS)
In addition to HRMS for elemental composition, mass spectrometry can provide structural information through the analysis of fragmentation patterns.
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe.
-
Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The fragmentation pattern is analyzed to deduce structural motifs.
Predicted Fragmentation Pathways:
The fragmentation of 6-(4H-1,2,4-triazol-4-yl)nicotinic acid under EI-MS is expected to involve several key pathways:[17]
-
Loss of CO₂: Decarboxylation of the molecular ion is a common fragmentation pathway for carboxylic acids.
-
Cleavage of the Triazole Ring: The triazole ring can undergo cleavage, leading to the loss of neutral fragments such as N₂ or HCN.[18]
-
Pyridine Ring Fragmentation: The pyridine ring can also fragment, although this is typically less favorable than the loss of the carboxylic acid or triazole fragmentation.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of 6-(4H-1,2,4-triazol-4-yl)nicotinic acid, as outlined in this guide, is a multi-faceted process that relies on the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and the consistency of the data across all techniques provides a high degree of confidence in the final assigned structure. This rigorous, self-validating approach ensures the scientific integrity of the findings, which is paramount in the fields of chemical research and drug development.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: [Link]
-
Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. Available from: [Link]
-
Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. ACS Publications. Available from: [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available from: [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]
-
Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. Available from: [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available from: [Link]
-
Synthesis of substituted 4-([12][19]triazolo[3,4-b]-[19][20]thiadiazol-6-yl)quinolines. ResearchGate. Available from: [Link]
-
ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. ResearchGate. Available from: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
-
Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available from: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available from: [Link]
-
Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. PubMed. Available from: [Link]
-
Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available from: [Link]
-
Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. NIH. Available from: [Link]
-
Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. ResearchGate. Available from: [Link]
-
FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available from: [Link]
-
2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. PubMed. Available from: [Link]
-
Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega. Available from: [Link]
-
Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available from: [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]
-
Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich. Available from: [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available from: [Link]
-
Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. Available from: [Link]
-
A novel approach to crystal structure determination for organic compounds. ResearchGate. Available from: [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PMC - NIH. Available from: [Link]
-
Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. PMC - NIH. Available from: [Link]
-
Table of Characteristic IR Absorptions. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available from: [Link]
-
Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
13 C-NMR spectrum of ( 4 ). ResearchGate. Available from: [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available from: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]
-
Major fragment ions obtained in eI mode. ResearchGate. Available from: [Link]
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available from: [Link]
-
Structure elucidation – Knowledge and References. Taylor & Francis. Available from: [Link]
-
NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Available from: [Link]
-
FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI. Available from: [Link]
-
Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. MDPI. Available from: [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jchps.com [jchps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
